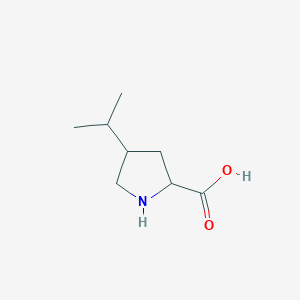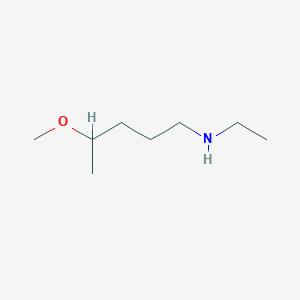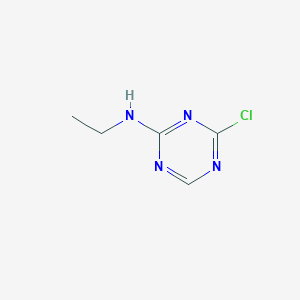
3-Chloro-4-(difluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(difluoromethyl)aniline is an aromatic amine with the molecular formula C7H6ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethyl)aniline can be achieved through several methods. One common method involves the nitration of chlorodifluoromethoxybenzene, followed by reduction to obtain the desired aniline derivative . Another method includes the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then reduced to 4-(difluoromethoxy)aniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of hydrogen fluoride for selective fluorination and subsequent nitration and reduction steps are common in industrial settings .
化学反応の分析
Types of Reactions
3-Chloro-4-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, nitro compounds, and halogenated aromatic compounds .
科学的研究の応用
3-Chloro-4-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 3-Chloro-4-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can affect cellular processes such as signal transduction, enzyme inhibition, and receptor activation .
類似化合物との比較
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
4-Chloro-3-(difluoromethoxy)aniline: This compound has a difluoromethoxy group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
3-Chloro-4-(difluoromethyl)aniline is unique due to the presence of both chlorine and difluoromethyl groups on the benzene ring. This combination of substituents can result in distinct chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H6ClF2N |
|---|---|
分子量 |
177.58 g/mol |
IUPAC名 |
3-chloro-4-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6ClF2N/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H,11H2 |
InChIキー |
NWRQRIIRKWTOKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)



![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)





![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
